C.I. Direct Orange 8, disodium salt
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Overview
Description
Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is a synthetic azo dye known for its vibrant orange color. It is commonly used in various industrial applications, including textile dyeing and paper shading. The compound has a complex molecular structure, with the molecular formula C29H19N5Na2O6S and a molecular weight of 611.5356 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate involves multiple steps:
Diazotization: 4-(4-Aminophenyl)benzenamine undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxybenzoic acid to form an intermediate azo compound.
Second Diazotization and Coupling: The intermediate is further diazotized and coupled with 4-aminonaphthalene-1-sulfonic acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is carried out in large reactors under controlled conditions. The process involves precise temperature and pH control to ensure high yield and purity. The final product is then purified through filtration and drying .
Chemical Reactions Analysis
Types of Reactions
Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for potential therapeutic uses, including as a diagnostic agent.
Industry: Widely used in textile dyeing, paper shading, and as a colorant in various products.
Mechanism of Action
The mechanism of action of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate involves its interaction with molecular targets through its azo bonds and sulfonate groups. The compound can bind to proteins and other biomolecules, altering their structure and function. This interaction is crucial for its staining properties and potential therapeutic effects .
Comparison with Similar Compounds
Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is unique due to its specific molecular structure and properties. Similar compounds include:
Direct Orange 9: Another azo dye with similar applications but different molecular structure.
Direct Orange 82: A related compound with distinct chemical properties and uses.
These compounds share some functional similarities but differ in their specific applications and chemical behavior.
Properties
CAS No. |
2429-79-0 |
---|---|
Molecular Formula |
C29H19N5Na2O6S |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C29H21N5O6S.2Na/c30-28-23-4-2-1-3-22(23)27(41(38,39)40)16-25(28)34-32-20-11-7-18(8-12-20)17-5-9-19(10-6-17)31-33-21-13-14-26(35)24(15-21)29(36)37;;/h1-16,35H,30H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
RBOUZBUAZMPIJV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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